1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene
CAS No.:
Cat. No.: VC13775500
Molecular Formula: C16H18O3
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18O3 |
|---|---|
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 2-methoxy-4-(methoxymethyl)-1-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C16H18O3/c1-17-11-14-8-9-15(16(10-14)18-2)19-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
| Standard InChI Key | URWXOSNBZXMYRM-UHFFFAOYSA-N |
| SMILES | COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
| Canonical SMILES | COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzene ring substituted at the 1-, 2-, and 4-positions with benzyloxy (), methoxy (), and methoxymethyl () groups, respectively. The spatial arrangement of these substituents creates steric and electronic effects that influence its reactivity. The IUPAC name, 2-methoxy-4-(methoxymethyl)-1-phenylmethoxybenzene, reflects this substitution pattern .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.31 g/mol |
| SMILES | COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
| InChIKey | URWXOSNBZXMYRM-UHFFFAOYSA-N |
Spectroscopic Properties
Nuclear magnetic resonance (NMR) data for analogous benzyl ethers reveal distinct signals for methoxy ( 3.3–3.5 ppm) and benzyloxy protons ( 4.6–5.0 ppm) . Mass spectrometry studies of similar compounds show prominent [M-H]+ ions, with fragmentation patterns dependent on substituent electronegativity .
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via nucleophilic substitution or etherification reactions. A representative method involves:
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Benzylation of Propargyl Alcohol: Propargyl alcohol reacts with benzyl bromide () in the presence of sodium hydride () and dimethylformamide () to form benzyl propargyl ether .
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Methoxymethylation: Subsequent methoxymethylation using methoxymethyl chloride () and a base like introduces the methoxymethyl group .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | 86% | |
| Methoxymethylation | 99% |
Reactivity Profile
The benzyloxy group is susceptible to hydrogenolysis (), while the methoxymethyl moiety can undergo acid-catalyzed hydrolysis to yield hydroxymethyl derivatives. Copper-mediated 1,4-additions to alkynoates have been reported for related structures, suggesting potential for further functionalization .
Applications in Pharmaceutical and Materials Science
Materials Chemistry
The methoxymethyl group enhances solubility in polar solvents, making the compound a candidate for polymer modification or ligand design in coordination chemistry.
Recent Advancements and Research Directions
Analytical Method Development
Recent studies emphasize mass spectrometry techniques for characterizing similar compounds. For instance, [M-H]+ ions of 4-substituted-1-(methoxymethyl)benzenes show diagnostic fragmentation patterns dependent on substituent electronegativity .
Catalytic Applications
Preliminary work on Cu-mediated reactions highlights opportunities for asymmetric synthesis. Enzymatic kinetic resolution of racemic allylic alcohols using lipases has also been explored for related structures .
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